Cas no 1556099-51-4 (1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine)

1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine
- 1556099-51-4
- AKOS021138190
- EN300-1845354
-
- Inchi: 1S/C12H15F2N/c1-8-4-5-9(13)10(11(8)14)12(15)6-2-3-7-12/h4-5H,2-3,6-7,15H2,1H3
- InChI Key: DTWKTTNGBDNHFO-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=C(C=1C1(CCCC1)N)F
Computed Properties
- Exact Mass: 211.11725581g/mol
- Monoisotopic Mass: 211.11725581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.4
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845354-0.5g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1845354-10g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1845354-5g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1845354-2.5g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1845354-10.0g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1845354-1.0g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1845354-5.0g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1845354-0.1g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1845354-0.25g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1845354-0.05g |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine |
1556099-51-4 | 0.05g |
$768.0 | 2023-09-19 |
1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine Related Literature
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 1-(2,6-difluoro-3-methylphenyl)cyclopentan-1-amine
1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine (CAS No. 1556099-51-4): A Comprehensive Overview
1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine, identified by the CAS registry number 1556099-51-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopentane ring with a substituted phenyl group. The phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position, making it a highly functionalized aromatic system. The cyclopentane ring, on the other hand, introduces rigidity and potential for hydrogen bonding due to the amine group attached to it.
The synthesis of 1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine involves a series of well-established organic reactions. Typically, the starting material is a fluorinated benzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the methyl group and the cyclopentane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in literature to facilitate the formation of this compound with high purity.
One of the most promising applications of 1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine lies in its potential as a lead compound for drug discovery. The compound's structure suggests that it may exhibit bioactivity against various targets, such as kinases or G-protein coupled receptors (GPCRs). Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Moreover, the fluorinated substituents on the phenyl ring confer unique electronic and steric properties to the molecule. Fluorine atoms are known to enhance lipophilicity and improve drug-like properties such as absorption and permeability. This makes 1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine an attractive scaffold for further chemical modifications aimed at optimizing pharmacokinetic profiles.
In terms of toxicological studies, preliminary data indicate that 1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine exhibits low acute toxicity in animal models. However, further long-term studies are required to assess its safety profile comprehensively. Regulatory agencies emphasize the importance of thorough toxicological evaluations before any compound can be considered for therapeutic use.
From an environmental perspective, understanding the fate and behavior of CAS No. 1556099-51-4 in natural ecosystems is crucial. Recent research has focused on biodegradation pathways and environmental persistence. Results suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage of specific bonds. These findings are essential for designing sustainable manufacturing processes and minimizing ecological impact.
In conclusion, 1-(2,6-Difluoro-3-Methylphenyl)Cyclopentan-1-Amine (CAS No. 1556099-51-4) represents a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure provides a foundation for exploring novel chemical transformations and developing innovative therapeutic agents. As research continues to unfold, this compound is poised to make significant contributions to both academic and industrial advancements.
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